molecular formula C12H8ClF2NO2S B10967465 2-chloro-4-fluoro-N-(3-fluorophenyl)benzenesulfonamide

2-chloro-4-fluoro-N-(3-fluorophenyl)benzenesulfonamide

Cat. No.: B10967465
M. Wt: 303.71 g/mol
InChI Key: VFJZJIGRMSLMLV-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-N-(3-fluorophenyl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibiotics. This compound is characterized by the presence of chlorine and fluorine atoms, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-fluoro-N-(3-fluorophenyl)benzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 2-chloro-4-fluorobenzenesulfonyl chloride with 3-fluoroaniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoro-N-(3-fluorophenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

2-Chloro-4-fluoro-N-(3-fluorophenyl)benzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N-(3-fluorophenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. In medicinal applications, it can inhibit bacterial enzymes by mimicking the structure of natural substrates, thereby preventing the bacteria from synthesizing essential compounds . This inhibition leads to the disruption of bacterial cell growth and replication.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-fluoro-N-(3-fluorophenyl)benzene-1-sulfonamide is unique due to the presence of both chlorine and fluorine atoms on the aromatic ring, combined with the sulfonamide group. This combination imparts specific chemical properties, such as increased reactivity and potential biological activity, making it valuable in various applications.

Properties

Molecular Formula

C12H8ClF2NO2S

Molecular Weight

303.71 g/mol

IUPAC Name

2-chloro-4-fluoro-N-(3-fluorophenyl)benzenesulfonamide

InChI

InChI=1S/C12H8ClF2NO2S/c13-11-7-9(15)4-5-12(11)19(17,18)16-10-3-1-2-8(14)6-10/h1-7,16H

InChI Key

VFJZJIGRMSLMLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)NS(=O)(=O)C2=C(C=C(C=C2)F)Cl

Origin of Product

United States

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